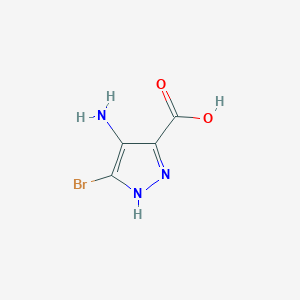![molecular formula C10H8N4O2S B13568863 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring fused with a thietane ring, which is further modified with a dioxo group and a carbonitrile group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe dioxo group is then introduced via oxidation reactions, and the carbonitrile group is added through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the dioxo group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles/Electrophiles: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Aplicaciones Científicas De Investigación
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For instance, the benzotriazole ring may interact with metal ions or active sites in enzymes, while the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
- 1,1-Dioxo-1lambda6-thietan-3-yl methanesulfonate
- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
Comparison: Compared to these similar compounds, 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is unique due to the presence of the benzotriazole ring and the carbonitrile groupFor example, the benzotriazole ring provides additional sites for substitution reactions, while the carbonitrile group can participate in various nucleophilic addition reactions.
Propiedades
Fórmula molecular |
C10H8N4O2S |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
3-(1,1-dioxothietan-3-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4O2S/c11-4-7-1-2-9-10(3-7)14(13-12-9)8-5-17(15,16)6-8/h1-3,8H,5-6H2 |
Clave InChI |
AZKRPYPVNKUBIS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C#N)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)






![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)
